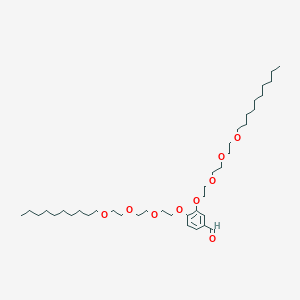
2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with pyrene-1-carbaldehyde in the presence of an appropriate base, followed by cyclization with an amine and a suitable oxidizing agent. The reaction conditions may include solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a fluorescent probe or bioactive molecule in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one would depend on its specific application. For example, as a fluorescent probe, it might interact with specific biomolecules or cellular structures, leading to changes in fluorescence properties. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one include other oxazole derivatives with different substituents on the phenyl and pyrene rings. Examples include:
- 2-(4-Hydroxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
- 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group and pyrene moiety may impart unique electronic and steric effects, making it distinct from other oxazole derivatives.
Properties
Molecular Formula |
C27H17NO3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4Z)-2-(4-methoxyphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO3/c1-30-21-12-9-19(10-13-21)26-28-23(27(29)31-26)15-20-8-7-18-6-5-16-3-2-4-17-11-14-22(20)25(18)24(16)17/h2-15H,1H3/b23-15- |
InChI Key |
CJJUPHQDUXENQN-HAHDFKILSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


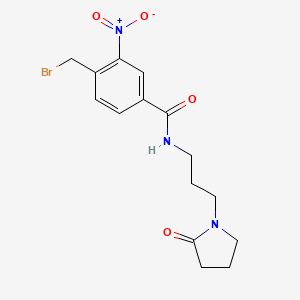
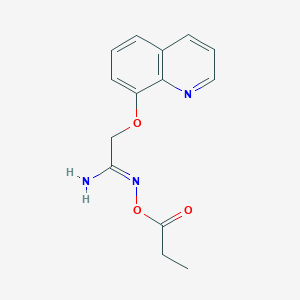
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
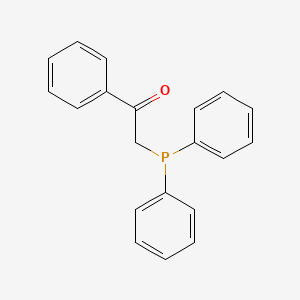
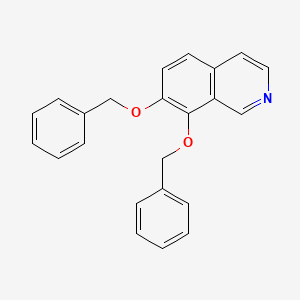


![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
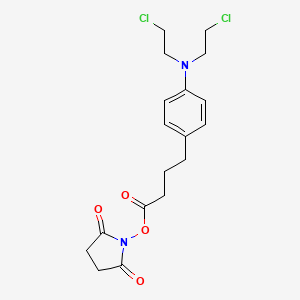
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)
